molecular formula C23H20N2O4S B11219381 2-(4-acetylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 896683-42-4

2-(4-acetylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No.: B11219381
CAS No.: 896683-42-4
M. Wt: 420.5 g/mol
InChI Key: MQRPNWAUJXTXBH-UHFFFAOYSA-N
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Description

2-(4-acetylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a complex organic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a benzothiadiazine core, which is a bicyclic system containing sulfur and nitrogen atoms, along with acetylphenyl and methylbenzyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Benzothiadiazine Core: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process.

    Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where an acetyl group is added to a phenyl ring in the presence of a Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylbenzyl Group: The methylbenzyl group can be introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the benzothiadiazine core under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, industrial processes may incorporate continuous flow techniques to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to remove oxygen-containing functional groups or reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups. Common reagents include halides, amines, and alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

2-(4-acetylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the treatment of diseases such as cancer and inflammation.

    Biological Studies: Researchers use this compound to study its effects on various biological pathways and molecular targets.

    Industrial Applications: The compound’s chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-acetylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one: Lacks the 1,1-dioxide group, which may affect its biological activity and chemical properties.

    4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide: Lacks the acetylphenyl group, which may influence its interaction with molecular targets.

Uniqueness

The presence of both the acetylphenyl and methylbenzyl groups, along with the 1,1-dioxide functionality, makes 2-(4-acetylphenyl)-4-(4-methylbenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide unique. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

896683-42-4

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(4-acetylphenyl)-4-[(4-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one

InChI

InChI=1S/C23H20N2O4S/c1-16-7-9-18(10-8-16)15-24-21-5-3-4-6-22(21)30(28,29)25(23(24)27)20-13-11-19(12-14-20)17(2)26/h3-14H,15H2,1-2H3

InChI Key

MQRPNWAUJXTXBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)N(C2=O)C4=CC=C(C=C4)C(=O)C

Origin of Product

United States

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